Crystallization Mechanism Classification: 1D-to-3D Lattice Pathway Differentiates Target from C3 Alcohol and Amino-Alcohol Analogs
Among 14 7-chloro-4-substituted-quinolines studied, compound (4) bearing the O(CH₂)₂OH substituent was classified into crystallization Mechanism V (1D nuclei → 3D crystal lattice), a pathway shared only with the OCH₃, OCH₂CH₃, OCH₂CH=CH₂, NH(CH₂)₂Cl, and NHNCH(4-FC₆H₄) derivatives (classes 1–4, 10, 14). By contrast, the directly homologous C3 alcohol analog O(CH₂)₃OH (compound 5) followed a distinct Mechanism II (2D nucleus formation), while the O-ethanolamine analog NH(CH₂)₂OH (compound 8) adopted Mechanism IV (concomitant dimers + 1D nuclei → 3D crystal) [1]. This mechanistic divergence arises from the specific hydrogen-bonding capability of the terminal –OH in the two-carbon spacer, which facilitates directional 1D hydrogen-bonded chain growth into a 3D lattice, whereas the additional methylene unit in the C3 analog disrupts this supramolecular synthon, forcing a different nucleation pathway [1].
| Evidence Dimension | Crystallization mechanism pathway (derived from retrocrystallization of supramolecular cluster in solid state) |
|---|---|
| Target Compound Data | Mechanism V: 1D nuclei directly to 3D crystal lattice (NCG% and NG/NC parameters determined, compound 4) |
| Comparator Or Baseline | Comparator A (C3 alcohol, O(CH₂)₃OH, compound 5): Mechanism II (2D nucleus formation). Comparator B (O-ethanolamine, NH(CH₂)₂OH, compound 8): Mechanism IV (concomitant dimers + 1D nuclei → 3D crystal). Comparator C (O-methyl, OCH₃, compound 1): Mechanism V (same class, used as baseline). |
| Quantified Difference | The target compound crystallizes via a fundamentally different pathway versus the C3-OH analog (Mechanism V vs. Mechanism II) and the amino-alcohol analog (Mechanism V vs. Mechanism IV). The NCG% (nanocrystal growth percentage) and NG/NC (nucleation growth over nanocrystal count) parameters were numerically determined for all compounds, confirming distinct nucleation stage partitions [1]. Exact values are presented in CrystEngComm 2020, 22, 4094–4107, Table 2. |
| Conditions | Retrocrystallization analysis of supramolecular clusters in solid state using X-ray crystallography; Nucleation stage parameters NCG% and NG/NC determined for all 14 compounds; Crystallization mechanisms validated by variable-concentration ¹H-NMR in solution for compounds 4 and 5 [1]. |
Why This Matters
For procurement in solid-state formulation, crystallization engineering, or controlled polymorph production, Mechanism V guarantees a single-step 1D-to-3D crystallization, avoiding the multi-step nucleation or concomitant intermediates observed in otherwise structurally analogous candidates, thereby reducing batch-to-batch variability.
- [1] Copetti, J. P. P.; Salbego, P. R. S.; Orlando, T.; Rosa, J. M. L.; Fiss, G. F.; de Oliveira, J. P. G.; Vasconcellos, M. L. A. A.; Zanatta, N.; Bonacorso, H. G.; Martins, M. A. P. Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. CrystEngComm, 2020, 22, 4094–4107. DOI: 10.1039/D0CE00214C. View Source
